Cas no 2171310-42-0 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid)

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid structure
2171310-42-0 structure
商品名:4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid
CAS番号:2171310-42-0
MF:C25H30N2O6
メガワット:454.515507221222
CID:5891156
PubChem ID:165546033

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid
    • EN300-1515685
    • 2171310-42-0
    • 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-hydroxybutanoic acid
    • インチ: 1S/C25H30N2O6/c1-3-15(2)22(23(29)26-13-12-21(28)24(30)31)27-25(32)33-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-22,28H,3,12-14H2,1-2H3,(H,26,29)(H,27,32)(H,30,31)/t15?,21?,22-/m0/s1
    • InChIKey: MAWPTCCNUOVOAO-KGSCVUAUSA-N
    • ほほえんだ: O(C(N[C@H](C(NCCC(C(=O)O)O)=O)C(C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 454.21038668g/mol
  • どういたいしつりょう: 454.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 664
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1515685-250mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-hydroxybutanoic acid
2171310-42-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1515685-2.5g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-hydroxybutanoic acid
2171310-42-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1515685-100mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-hydroxybutanoic acid
2171310-42-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1515685-5.0g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-hydroxybutanoic acid
2171310-42-0
5g
$9769.0 2023-06-05
Enamine
EN300-1515685-5000mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-hydroxybutanoic acid
2171310-42-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1515685-500mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-hydroxybutanoic acid
2171310-42-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1515685-1000mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-hydroxybutanoic acid
2171310-42-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1515685-2500mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-hydroxybutanoic acid
2171310-42-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1515685-0.05g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-hydroxybutanoic acid
2171310-42-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1515685-0.25g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-hydroxybutanoic acid
2171310-42-0
0.25g
$3099.0 2023-06-05

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid 関連文献

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acidに関する追加情報

Introduction to 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic Acid (CAS No. 2171310-42-0)

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2171310-42-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various therapeutic applications. The presence of a fluoren-9-ylmethyl ester moiety and an aspartic acid derivative backbone suggests potential roles in drug design, particularly in the development of protease inhibitors and other bioactive molecules.

The structural complexity of 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid is not merely a matter of academic curiosity but holds practical implications for medicinal chemistry. The (9H-fluoren-9-yl)methoxycarbonyl group, often abbreviated as Fmoc, is a widely used protecting group in peptide synthesis, known for its stability and ease of removal under mild conditions. This feature makes the compound particularly valuable in the synthesis of peptide-based therapeutics, where selective protection and deprotection steps are critical. The aspartic acid derivative moiety, on the other hand, introduces charged and polar characteristics to the molecule, which can enhance its solubility and interactions with biological targets.

In recent years, there has been a surge in research focused on the development of novel peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacokinetic properties. 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid fits well within this paradigm, as its design allows for modifications that can optimize its binding affinity and metabolic stability. For instance, the introduction of a chiral center at the (2S) position enhances the molecule's specificity for biological targets, reducing off-target effects and improving therapeutic efficacy.

The fluoren-9-ylmethyl ester group not only serves as a protecting group but also contributes to the overall hydrophobicity of the molecule. This property can be leveraged to improve membrane permeability, a crucial factor in drug delivery systems. Additionally, the presence of multiple hydrogen bonding sites due to the hydroxybutanoic acid moiety allows for stable interactions with protein surfaces, making this compound a potential scaffold for enzyme inhibition studies.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. Virtual screening techniques have been employed to identify potential binding pockets in target proteins using 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid as a lead compound. These studies have highlighted its potential as an inhibitor of various proteases involved in inflammatory pathways and cancer progression. The ability to predict such interactions computationally significantly accelerates the drug discovery process, reducing both time and cost associated with experimental trials.

The synthesis of 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid presents unique challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in addressing these challenges. For instance, asymmetric synthesis techniques have been utilized to achieve high enantiomeric purity at key chiral centers. These advancements not only improve the yield and efficiency of synthesis but also enhance the overall quality of the final product.

In clinical research, compounds with similar structural motifs have shown promise in treating various diseases. For example, derivatives of aspartic acid have been investigated for their anti-inflammatory properties, while fluorene-based compounds are known for their photophysical properties that make them useful in imaging techniques. The combination of these features in 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid suggests multiple therapeutic avenues worth exploring.

The role of peptidomimetics in overcoming limitations associated with traditional peptides has been well-documented. Peptides often suffer from poor stability in vivo due to enzymatic degradation by proteases. By replacing certain amino acid residues with non-peptide analogs while maintaining key pharmacophoric elements, peptidomimetics can exhibit enhanced bioavailability and prolonged half-life. 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid, with its carefully designed structure, represents an excellent example of such an approach.

Ethical considerations are paramount in pharmaceutical research, particularly when dealing with compounds intended for human use. The development process must adhere to stringent guidelines to ensure safety and efficacy. Preclinical studies involving 4-(2S)-2-( {(9H-fluorenine methoxycarbonyl} amino) - 3 - methyl pentan amide - 22 hydroxy butanoic acid have focused on evaluating its toxicity profile and pharmacokinetic behavior. These studies provide critical data for determining appropriate dosing regimens and identifying potential side effects before human trials commence.

The future prospects for 4-(2S)-( {( 92 H - fluorene - 92 ylmethoxy carbonyl } amino ) - 33 methyl pentan amide - 22 hydroxy butanoic acid are promising, given its versatility as a molecular scaffold. Ongoing research aims to explore its potential applications in treating neurological disorders, where protease inhibition has shown promise as a therapeutic strategy. Additionally, its structural features make it an attractive candidate for developing targeted drug delivery systems that can enhance therapeutic outcomes while minimizing systemic side effects.

In conclusion,4-(25) - { ( (92 h fluorene - 92 ylmethoxy carbonyl ) amino ) - 33 methyl pentan amide } -22 hydroxy butanoic acid ( CAS no .2171310 -42 -0 ) represents a significant advancement in pharmaceutical chemistry . Its intricate design , coupled with emerging research findings , positions it as a valuable tool for developing novel therapeutics . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in addressing complex diseases and improving patient care .

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